z-d-Glu(otbu)-oh

Beschreibung

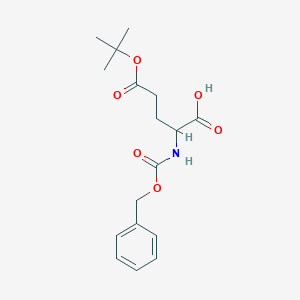

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-14(19)10-9-13(15(20)21)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,20,21)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMODRZPPBZPPB-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Z-D-Glu(OtBu)-OH: Properties, Structure, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-D-Glu(OtBu)-OH, with the IUPAC name (2R)-2-{[(Benzyloxy)carbonyl]amino}-5-(tert-butoxy)-5-oxopentanoic acid, is a pivotal protected amino acid derivative extensively utilized in the field of peptide chemistry and drug discovery. Its unique structural features, namely the benzyloxycarbonyl (Z) protecting group on the α-amino group and the tert-butyl (OtBu) ester protecting the γ-carboxyl group, make it an invaluable building block in solid-phase peptide synthesis (SPPS). This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound, with a focus on its role in the development of peptide-based therapeutics. Detailed experimental workflows and the logical relationships of its protecting groups are also presented.

Chemical Properties and Structure

This compound is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the tables below for easy reference and comparison.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2R)-2-{[(Benzyloxy)carbonyl]amino}-5-(tert-butoxy)-5-oxopentanoic acid[1] |

| CAS Number | 51644-83-8[1] |

| Molecular Formula | C₁₇H₂₃NO₆[1] |

| Synonyms | Cbthis compound, N-α-Benzyloxycarbonyl-D-glutamic acid γ-tert-butyl ester, Z-D-glutamic acid-gamma-tert-butyl ester[1] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 337.37 g/mol [1] |

| Melting Point | 86-96 °C |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |

| Appearance | White to off-white powder |

Structural Information

The chemical structure of this compound is characterized by a D-glutamic acid core with two key protecting groups. The benzyloxycarbonyl (Z) group protects the α-amino group, preventing unwanted reactions during peptide coupling. The tert-butyl (OtBu) group protects the γ-carboxyl group of the glutamic acid side chain, ensuring that only the α-carboxyl group is available for peptide bond formation.

Chemical Structure of this compound:

Caption: 2D representation of the this compound structure.

Experimental Protocols

-

Protection of the γ-carboxyl group of D-glutamic acid: This is typically achieved by esterification with tert-butanol or isobutylene in the presence of an acid catalyst.

-

Protection of the α-amino group: The resulting γ-tert-butyl ester of D-glutamic acid is then reacted with benzyl chloroformate (Cbz-Cl) or a similar reagent under basic conditions to introduce the Z-group.

Purification is generally accomplished through recrystallization or column chromatography.

The primary application of this compound is in solid-phase peptide synthesis (SPPS). A generalized experimental workflow for incorporating this amino acid derivative into a growing peptide chain is outlined below.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS is a cyclical process that allows for the efficient synthesis of peptides on a solid support (resin). The following diagram illustrates the key steps involved when using a protected amino acid like this compound in an Fmoc-based SPPS strategy (note: while the title compound has a Z-group, the workflow is analogous for Fmoc-protected amino acids which are more commonly used in modern SPPS).

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Role of Protecting Groups in Peptide Synthesis

The strategic use of orthogonal protecting groups is fundamental to the success of peptide synthesis. In this compound, the Z and OtBu groups serve distinct but complementary roles.

Caption: Logical relationship of protecting groups in this compound.

The orthogonality of these protecting groups is crucial. The Z-group can be removed under conditions that leave the OtBu group intact, and vice-versa, allowing for selective deprotection and modification at different stages of a complex synthesis.

Applications in Drug Development

This compound is a key building block in the synthesis of a wide range of peptide-based drug candidates. The incorporation of D-amino acids, such as D-glutamic acid, can confer several advantageous properties to a therapeutic peptide, including:

-

Increased proteolytic stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, leading to a longer in vivo half-life.

-

Enhanced receptor binding affinity and selectivity: The specific stereochemistry of a D-amino acid can lead to a more favorable interaction with the target receptor.

-

Improved conformational constraint: The introduction of D-amino acids can induce specific secondary structures (e.g., β-turns) that are important for biological activity.

The glutamic acid side chain, once deprotected, provides a carboxylic acid functionality that can be used for further modifications, such as conjugation to other molecules (e.g., polyethylene glycol for improved pharmacokinetics) or for forming intramolecular lactam bridges to create cyclic peptides.

Safety and Handling

This compound is generally considered to be a stable compound under recommended storage conditions (cool and dry). However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this material. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a well-characterized and indispensable tool for chemists and pharmacologists involved in the design and synthesis of novel peptide therapeutics. Its unique combination of a D-amino acid core and orthogonal protecting groups provides a versatile platform for creating peptides with enhanced stability, activity, and drug-like properties. A thorough understanding of its chemical properties and its role in synthetic workflows is essential for its effective application in the advancement of drug discovery and development.

References

An In-depth Technical Guide to the Synthesis and Purification of Z-D-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification methods for Z-D-Glu(OtBu)-OH, a crucial building block in peptide synthesis and pharmaceutical research. The following sections detail the chemical principles, experimental protocols, and purification strategies for this compound.

Introduction

This compound, chemically known as N-benzyloxycarbonyl-D-glutamic acid α-tert-butyl ester, is a valuable derivative of D-glutamic acid. The benzyloxycarbonyl (Z) group protects the α-amino functionality, while the tert-butyl (OtBu) ester protects the α-carboxyl group. This orthogonal protection scheme is instrumental in solid-phase and solution-phase peptide synthesis, allowing for selective deprotection and chain elongation. Its stability and solubility are enhanced by these protecting groups, making it an essential component in the development of peptide-based therapeutics and other bioactive molecules.

Synthesis Methodologies

The primary route for the synthesis of this compound involves the selective esterification of the α-carboxylic acid of N-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH). A common and effective method is the acid-catalyzed reaction with a tert-butylating agent.

One established method involves the transesterification of Z-D-glutamic acid using a tert-butyl compound in the presence of an acid catalyst. This approach can be adapted to favor the formation of the mono-α-tert-butyl ester.

Key Experimental Protocol: Acid-Catalyzed Tert-Butylation

This protocol is based on established methods of tert-butylation of N-protected amino acids.

Materials:

-

N-benzyloxycarbonyl-D-glutamic acid (Z-D-Glu-OH)

-

Tert-butyl acetate

-

Anhydrous solvent (e.g., dioxane or tetrahydrofuran)

-

Acid catalyst (e.g., perchloric acid or a boron trifluoride complex)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend Z-D-Glu-OH in the anhydrous solvent and tert-butyl acetate.

-

Catalyst Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add the acid catalyst dropwise while maintaining the temperature.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is neutral.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the reaction mixture).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Methods

The purification of this compound is critical to remove unreacted starting materials, the di-esterified by-product, and other impurities. The two most common methods are silica gel chromatography and recrystallization.

Silica Gel Chromatography

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. The optimal solvent system should be determined by TLC analysis of the crude product. A common starting gradient is 10% ethyl acetate in hexanes, gradually increasing the polarity.

Protocol:

-

Column Packing: Prepare a silica gel column using a slurry of silica in the initial, low-polarity mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.

-

Elution: Begin elution with the low-polarity mobile phase and gradually increase the concentration of the more polar solvent (ethyl acetate).

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Recrystallization

Recrystallization is an effective method for final purification, especially after initial purification by chromatography.

Solvent System: A mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is ideal. Common systems include ethyl acetate/hexanes or ethanol/water.

Protocol:

-

Dissolution: Dissolve the crude or semi-pure product in a minimal amount of the hot solvent (e.g., ethyl acetate or ethanol).

-

Crystallization: Slowly add the non-solvent (e.g., hexanes or water) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Presentation

| Parameter | Synthesis Method | Purification Method | Yield (%) | Purity (%) |

| This compound | Acid-Catalyzed Tert-Butylation | Silica Gel Chromatography | 60-80 | >98 |

| Recrystallization | 50-70 | >99 |

Note: Yields and purity are dependent on reaction scale, purity of starting materials, and optimization of conditions. The data presented are typical ranges reported in the literature for similar transformations.

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow for this compound.

A Technical Guide to Z-D-Glu(OtBu)-OH: A Key Building Block in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Z-D-Glu(OtBu)-OH (CAS Number: 51644-83-8), a crucial protected amino acid derivative utilized in synthetic peptide chemistry. This document details its chemical and physical properties, provides a plausible synthetic route, and offers a detailed experimental protocol for its application in Solid-Phase Peptide Synthesis (SPPS).

Compound Overview

This compound, chemically known as (2R)-2-(((benzyloxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid, is a derivative of D-glutamic acid.[1] It features two key protecting groups: the benzyloxycarbonyl (Z or Cbz) group on the α-amino group and a tert-butyl (tBu) ester on the γ-carboxyl group. This orthogonal protection scheme is fundamental to its utility in peptide synthesis, allowing for the selective deprotection of either the N-terminus or the side chain, which is essential for the controlled, stepwise elongation of peptide chains.[2]

Its primary application lies in the synthesis of peptides, particularly those with specific stereochemistry, where the incorporation of a D-amino acid is required.[3] D-amino acids are incorporated into peptide-based drug candidates to enhance their stability against enzymatic degradation, thereby improving their pharmacokinetic profiles.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 51644-83-8 | [1] |

| Molecular Formula | C₁₇H₂₃NO₆ | [1] |

| Molecular Weight | 337.37 g/mol | |

| IUPAC Name | (2R)-5-(tert-butoxy)-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

| Synonyms | Cbthis compound, Z-D-glutamic acid γ-tert-butyl ester | |

| Appearance | White to off-white powder or crystalline solid | |

| Melting Point | 80-95 °C | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | |

| Storage Temperature | 2-8°C |

Synthesis of this compound

-

Selective Esterification of the γ-Carboxyl Group: The γ-carboxyl group of D-glutamic acid is selectively esterified with a tert-butyl group. This can be achieved by reacting D-glutamic acid with a source of tert-butanol or isobutylene under acidic conditions.

-

Protection of the α-Amino Group: The α-amino group of the resulting D-glutamic acid γ-tert-butyl ester is then protected with a benzyloxycarbonyl (Z) group using benzyl chloroformate (Cbz-Cl) or a similar reagent in the presence of a base.

A generalized workflow for this synthesis is depicted in the diagram below.

Caption: Plausible synthetic route for this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following is a detailed, representative protocol for the incorporation of a this compound residue into a growing peptide chain on a solid support.

Materials and Reagents

-

This compound

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable solid support)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

Piperidine solution (20% in DMF)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water, deionized

-

Kaiser test kit

Experimental Protocol

This protocol assumes the synthesis of a peptide on a Rink Amide resin, with the N-terminal Fmoc group of the preceding amino acid already removed.

Step 1: Resin Swelling and N-terminal Deprotection (if necessary)

-

Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15-20 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the presence of a free primary amine. A positive result (blue beads) indicates successful deprotection.

Step 2: Activation of this compound

-

In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading capacity), HOBt or Oxyma Pure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution.

-

Allow the activation to proceed for 10-15 minutes at room temperature.

Step 3: Coupling Reaction

-

Drain the solvent from the swollen and deprotected peptide-resin.

-

Add the activated this compound solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. The coupling of Z-protected amino acids can be slower than Fmoc-protected amino acids, so extended coupling times or double coupling may be necessary.

Step 4: Monitoring and Washing

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow or colorless beads) indicates complete coupling.

-

If the coupling is incomplete, drain the reaction solution and repeat the coupling step with a freshly prepared activated this compound solution.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Step 5: Peptide Chain Elongation (if necessary)

If further amino acids are to be added to the N-terminus of the newly incorporated this compound, the Z-group must first be removed. This is typically achieved by catalytic hydrogenation (e.g., using H₂/Pd-C), which is not compatible with standard SPPS. Therefore, Z-protected amino acids are generally used for the final N-terminal residue or for the synthesis of protected peptide fragments that are later coupled in solution.

Step 6: Cleavage and Final Deprotection

-

After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail, typically consisting of TFA, a scavenger such as TIS, and water (e.g., 95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature. This step will cleave the peptide from the resin and remove the tert-butyl protecting group from the glutamic acid side chain, as well as other acid-labile side-chain protecting groups. The N-terminal Z-group will remain intact under these conditions.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether to remove scavengers and other small molecules.

-

Dry the final peptide product under vacuum.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the incorporation of this compound into a peptide chain during SPPS.

Caption: Solid-Phase Peptide Synthesis workflow for this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is an indispensable tool for the synthesis of peptides containing D-glutamic acid residues. Its orthogonal protecting groups allow for precise control over the synthetic process, making it a valuable reagent for researchers in academia and the pharmaceutical industry who are engaged in the development of novel peptide-based therapeutics and research tools. The protocols and information provided in this guide are intended to serve as a valuable resource for the effective utilization of this important synthetic building block.

References

z-d-Glu(otbu)-oh molecular weight and formula

An In-depth Technical Guide to Z-D-Glu(OtBu)-OH

This guide provides detailed information on the chemical properties, synthesis applications, and relevant experimental protocols for this compound, a key building block for researchers and professionals in drug development and peptide chemistry.

Core Compound Data: this compound

This compound, also known as N-benzyloxycarbonyl-D-glutamic acid γ-tert-butyl ester, is a commonly used derivative of D-glutamic acid in peptide synthesis. The N-terminal benzyloxycarbonyl (Z) group and the side-chain tert-butyl (OtBu) ester provide orthogonal protection, allowing for selective deprotection and controlled peptide chain elongation.

A summary of its key molecular data is presented below.

| Identifier | Value | References |

| Molecular Formula | C₁₇H₂₃NO₆ | [1][2][3][4] |

| Molecular Weight | 337.37 g/mol | [1] |

| Alternate Molecular Weight | 337.4 g/mol | |

| CAS Number | 51644-83-8 |

Applications in Peptide Synthesis

This compound is an essential reagent in the synthesis of peptides, particularly for creating peptide-based therapeutics, vaccines, and diagnostics. The protecting groups (Z and OtBu) are critical for preventing unwanted side reactions at the amine group and the side-chain carboxyl group during the coupling process. This enables the precise and sequential addition of amino acids to build a specific peptide chain.

The use of such protected amino acids is fundamental to both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis methodologies.

Experimental Protocols

Below are generalized protocols for the use of this compound and similar protected amino acids in peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Workflow

SPPS involves assembling a peptide chain on a solid resin support. The following diagram illustrates a typical workflow.

Detailed Steps:

-

Resin Loading : The first amino acid is attached to a solid support resin (e.g., 2-chlorotrityl chloride resin).

-

N-α-Deprotection : The protecting group on the N-terminus of the resin-bound amino acid (commonly Fmoc) is removed, typically using a solution of 20% piperidine in DMF, to expose a free amine. A wash step follows.

-

Coupling : The carboxylic acid of the incoming amino acid, in this case this compound, is activated by coupling reagents (e.g., HBTU, HOBt) and then added to the resin to react with the free amine, forming a new peptide bond.

-

Repeat Cycle : The deprotection and coupling steps are repeated for each subsequent amino acid in the desired sequence.

-

Cleavage and Side-Chain Deprotection : Once the peptide is fully assembled, it is cleaved from the resin, and the side-chain protecting groups (like OtBu) are removed simultaneously using a strong acid cocktail, commonly containing trifluoroacetic acid (TFA).

-

Precipitation : The cleaved peptide is typically precipitated from the cleavage mixture using cold diethyl ether.

Solution-Phase Peptide Synthesis

In this method, the peptide is synthesized while dissolved in an organic solvent. The Z-group is particularly well-suited for this approach.

Key Steps:

-

Activation of Carboxylic Acid : The this compound is dissolved in an anhydrous solvent (e.g., DCM), and coupling reagents like EDC·HCl and HOBt are added to activate the carboxylic acid group.

-

Preparation of Amine Component : The C-terminal amino acid (as a methyl or ethyl ester) is prepared by neutralizing its hydrochloride salt with a base like DIPEA to yield the free amine.

-

Coupling Reaction : The activated this compound solution is added to the free amine component to form the dipeptide. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC).

-

Work-up and Purification : After the reaction is complete, the mixture is washed with acidic and basic aqueous solutions to remove excess reagents. The protected peptide is then purified, often by flash column chromatography.

-

Deprotection :

-

Z-group removal : The Z-group can be removed via hydrogenolysis (e.g., using H₂ gas with a Palladium-on-carbon catalyst) to reveal the N-terminal amine for further coupling.

-

OtBu-group removal : The tert-butyl ester is removed by acidolysis, for instance, by stirring in a TFA-based solution.

-

The logical relationship for protecting group removal in an orthogonal scheme is depicted below.

References

Navigating the Solubility Landscape of Z-D-Glu(OtBu)-OH in Organic Solvents: A Technical Guide

For researchers, scientists, and professionals in drug development, understanding the solubility of protected amino acids is a critical parameter for successful peptide synthesis and pharmaceutical formulation. This in-depth technical guide focuses on the solubility of N-α-Cbz-D-glutamic acid γ-tert-butyl ester (Z-D-Glu(OtBu)-OH), a key building block in peptide chemistry. While precise quantitative solubility data in the public domain is limited, this document provides a comprehensive overview of its qualitative solubility in common organic solvents, an estimated solubility profile based on structurally related compounds, and a detailed experimental protocol for determining its solubility with precision.

Qualitative and Estimated Quantitative Solubility of this compound

This compound is a protected amino acid derivative widely used in solid-phase and solution-phase peptide synthesis. Its solubility is a crucial factor for ensuring efficient coupling reactions and achieving high purity of the final peptide product.

Based on available chemical data, this compound exhibits solubility in a range of common organic solvents.[1] The qualitative solubility profile is summarized in the table below.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Organic Solvent | Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane (DCM) | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetone | Soluble |

Table 2: Estimated Quantitative Solubility of this compound in Selected Organic Solvents

| Organic Solvent | Estimated Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | > 100 |

| Dichloromethane (DCM) | Moderately to Highly Soluble |

| N,N-Dimethylformamide (DMF) | Highly Soluble |

Disclaimer: The quantitative solubility data presented in Table 2 are estimations based on structurally analogous compounds. It is strongly recommended to determine the solubility experimentally for the specific batch and intended application.

Experimental Protocol for Determining the Solubility of this compound

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol provides a detailed methodology for determining the solubility of this compound in a specific organic solvent. This protocol is adapted from general methods for determining the solubility of protected amino acids.

Materials and Equipment:

-

This compound

-

Organic solvent of interest (e.g., DMSO, DCM, DMF)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or rotator

-

Centrifuge

-

Syringe filters (0.2 µm, chemically compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the initial mass of the compound.

-

Add a known volume of the selected organic solvent to the vial.

-

Tightly cap the vial and vortex thoroughly to ensure initial mixing.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

-

Sample Preparation for Analysis:

-

Filter the collected supernatant through a 0.2 µm syringe filter into a clean vial to remove any remaining microscopic particles.

-

Accurately dilute a known volume of the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Analyze the standard solutions and the diluted sample solution by HPLC-UV at an appropriate wavelength for this compound.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

The solubility can be expressed in various units, such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

This comprehensive guide provides a foundational understanding of the solubility of this compound in organic solvents. For professionals in drug development and peptide synthesis, the provided experimental protocol offers a robust method to obtain the precise solubility data necessary for process optimization and formulation development.

References

The Strategic Application of Z-D-Glu(OtBu)-OH in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action and practical application of N-α-Benzyloxycarbonyl-D-glutamic acid γ-tert-butyl ester (Z-D-Glu(OtBu)-OH) in peptide synthesis. This derivative of glutamic acid is a critical building block in the construction of complex peptides, offering a unique combination of protecting groups that facilitate controlled, stepwise synthesis and minimize common side reactions. We will explore its role in both solid-phase and solution-phase peptide synthesis, provide detailed experimental protocols, and present quantitative data to inform synthetic strategies.

Core Mechanism of Action: Orthogonal Protection

The efficacy of this compound in peptide synthesis is rooted in its orthogonal protection scheme. The molecule features two distinct protecting groups: the Benzyloxycarbonyl (Z or Cbz) group at the α-amino terminus and the tert-butyl (OtBu) ester protecting the γ-carboxyl group of the glutamic acid side chain.[1]

-

N-α-Benzyloxycarbonyl (Z) Group: The Z group is a well-established amine protecting group that is stable to the basic conditions often used for the deprotection of other groups like Fmoc. Its removal is typically achieved under neutral conditions via catalytic hydrogenation (e.g., H₂/Pd/C) or by treatment with strong acids such as HBr in acetic acid.[1] This stability profile makes it particularly useful in synthetic strategies that require selective deprotection.

-

γ-tert-Butyl (OtBu) Ester Group: The OtBu group is an acid-labile protecting group for the side-chain carboxyl functionality. It is stable to the conditions used for the removal of the Z group by hydrogenation. The OtBu group is efficiently removed with moderate to strong acids, such as trifluoroacetic acid (TFA).[1]

This orthogonality allows for the selective deprotection of either the N-terminus or the side chain, providing precise control over the peptide elongation and modification process.[1]

A primary advantage of protecting the γ-carboxyl group of glutamic acid is the prevention of intramolecular cyclization, which leads to the formation of pyroglutamic acid.[2] This side reaction can occur with a free N-terminal glutamic acid residue, leading to chain termination and purification challenges. The OtBu group effectively blocks this pathway by preventing the side-chain carboxyl group from attacking the N-terminal amine.

Quantitative Data in Peptide Synthesis

While specific, direct comparative studies for this compound are not extensively published in tabular format, we can present representative data based on the well-established principles of peptide synthesis and data from analogous compounds. The following tables summarize expected outcomes in terms of yield and purity for peptide synthesis incorporating this compound.

Table 1: Representative Coupling Efficiency and Yield in Solid-Phase Peptide Synthesis (SPPS)

| Parameter | Representative Value | Notes |

| Resin Substitution | 0.4 - 0.8 mmol/g | Dependent on the resin type (e.g., Wang, Rink Amide). |

| Coupling Efficiency per Step | >99% | Monitored by qualitative tests like the Kaiser test. |

| Overall Crude Peptide Yield | 65 - 85% | Highly dependent on the peptide length and sequence complexity. |

| Crude Peptide Purity (HPLC) | 50 - 75% | Purification via preparative HPLC is typically required to achieve higher purity. |

| Final Purified Peptide Yield | 20 - 40% | Post-purification yield, which is influenced by the complexity of the purification process. |

Table 2: Comparative Purity of a Model Hexapeptide Synthesized with Different Glutamic Acid Derivatives

| Glutamic Acid Derivative | N-Terminal Protection | Side-Chain Protection | Crude Purity (HPLC) | Notes |

| This compound | Z | OtBu | ~70% | Demonstrates good performance with orthogonal protection, minimizing side reactions. |

| Fmoc-D-Glu(OtBu)-OH | Fmoc | OtBu | ~75% | A common alternative used in standard Fmoc-based SPPS. |

| Boc-D-Glu(OBzl)-OH | Boc | OBzl | ~65% | Used in Boc-based SPPS; requires strong acid (e.g., HF) for final cleavage, which can lead to more side products. |

| Unprotected D-Glu | (as part of chain) | None | <30% | Prone to significant side reactions, including pyroglutamate formation and side-chain acylation, leading to low purity. |

Note: The data in these tables are representative and can vary based on the specific peptide sequence, synthesis scale, and experimental conditions.

Experimental Protocols

The following are detailed methodologies for the incorporation of this compound in both solid-phase and solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

This compound

-

Peptide-resin with a deprotected N-terminal amine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (20% in DMF for Fmoc removal if applicable in preceding steps)

-

Kaiser test kit

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

Procedure:

-

Resin Swelling and Deprotection:

-

Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

If the N-terminal protecting group is Fmoc, treat the resin with 20% piperidine in DMF for 5 minutes, and then for a further 15 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and then DMF (3x).

-

Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).

-

-

Activation of this compound:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt or Oxyma (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and allow the activation to proceed for 15-20 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the activated this compound solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. The reaction time may need to be optimized based on the peptide sequence.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling.

-

If the coupling is incomplete, the coupling step can be repeated with a fresh solution of activated amino acid.

-

Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Final Cleavage and Deprotection:

-

After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

-

Treat the dried peptide-resin with a TFA cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the OtBu and other acid-labile side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Collect the precipitate by centrifugation, wash with cold diethyl ether, and dry under vacuum.

-

Solution-Phase Peptide Synthesis Protocol

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

-

This compound

-

Amino acid methyl or ethyl ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M HCl, saturated NaHCO₃ solution, and brine

Procedure:

-

Preparation of the Amine Component:

-

Dissolve the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C and add DIPEA (1.2 equivalents) to neutralize the hydrochloride and generate the free amine. Stir for 15 minutes.

-

-

Activation of the Carboxylic Acid Component:

-

In a separate flask, dissolve this compound (1.0 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM.

-

Stir the mixture at 0 °C for 20 minutes.

-

-

Coupling Reaction:

-

Add the activated carboxylic acid solution to the amine component solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude dipeptide by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure protected dipeptide.

-

Visualizing the Workflow and Mechanisms

The following diagrams, generated using the DOT language, illustrate key workflows and logical relationships in peptide synthesis utilizing this compound.

Caption: Workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Caption: Orthogonal deprotection strategy for Z and OtBu protecting groups.

Caption: Mechanism of pyroglutamate formation prevention by side-chain protection.

Conclusion

This compound is a highly valuable reagent in the synthesis of complex peptides. Its orthogonal protecting groups, the Z group on the α-amine and the OtBu group on the γ-carboxyl, provide chemists with the flexibility to perform selective deprotections, which is crucial for both solid-phase and solution-phase strategies. The use of the OtBu ester on the side chain is particularly effective at preventing the formation of pyroglutamic acid, a common and problematic side reaction. By understanding the core mechanisms of action and utilizing optimized experimental protocols, researchers can effectively leverage this compound to achieve high yields and purities in their peptide synthesis endeavors, ultimately accelerating the development of novel peptide-based therapeutics and research tools.

References

A Technical Guide to the Incorporation of Z-D-Glu(OtBu)-OH for Unnatural Amino Acid-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of unnatural amino acids into peptides is a powerful tool in drug discovery and chemical biology, enabling the synthesis of novel molecules with enhanced therapeutic properties. Z-D-Glu(OtBu)-OH, a protected derivative of D-glutamic acid, serves as a critical building block in solid-phase peptide synthesis (SPPS) for introducing non-proteinogenic residues. This technical guide provides an in-depth overview of the principles and methodologies for incorporating this compound into synthetic peptides. It details the strategic use of its protecting groups, provides comprehensive experimental protocols for coupling and cleavage, and presents quantitative data to inform synthesis strategies. This document is intended to be a practical resource for researchers engaged in the design and synthesis of modified peptides for therapeutic and research applications.

Introduction: The Role of this compound in Peptide Synthesis

This compound is a commercially available amino acid derivative where the α-amino group is protected by a benzyloxycarbonyl (Z) group, and the side-chain carboxyl group is protected by a tert-butyl (OtBu) ester[1]. This dual-protection scheme offers strategic advantages in the chemical synthesis of peptides, particularly through Solid-Phase Peptide Synthesis (SPPS).

The incorporation of a D-amino acid, such as D-glutamic acid, can significantly enhance the proteolytic stability of a peptide therapeutic by making it resistant to degradation by endogenous proteases. The Z and OtBu protecting groups provide orthogonal stability, allowing for selective deprotection and precise control over the peptide assembly process[2]. The Z-group is stable to the basic conditions used for Fmoc deprotection and mild acidic conditions, while the OtBu group is labile to strong acids like trifluoroacetic acid (TFA), which is commonly used for the final cleavage of the peptide from the resin support[2][3].

Quantitative Data on this compound Incorporation

The efficiency of coupling and the purity of the final peptide are critical parameters in SPPS. The following tables summarize typical quantitative data associated with the incorporation of Z-protected amino acids, including this compound.

Table 1: Coupling Efficiency and Conditions for this compound

| Parameter | Typical Value/Condition | Notes |

| Coupling Efficiency | >98% | Dependent on coupling reagent, sequence, and steric hindrance. Monitoring with a Kaiser test is recommended[2]. |

| Equivalents of this compound | 3 equivalents | Relative to the resin loading capacity. |

| Coupling Reagent | N,N'-Diisopropylcarbodiimide (DIC) | 3 equivalents. Other carbodiimides or uronium-based reagents like HBTU/HATU can also be used. |

| Additive | 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure | 3 equivalents. Used to suppress racemization and improve coupling efficiency. |

| Solvent | N,N-Dimethylformamide (DMF) | High purity, peptide synthesis grade. |

| Reaction Time | 2-4 hours | Can be optimized based on the specific peptide sequence and monitoring of the reaction progress. |

| Temperature | Room Temperature |

Table 2: Purity and Characterization of Peptides Containing this compound

| Parameter | Typical Value/Method | Notes |

| Crude Peptide Purity (by HPLC) | 60-95% | Highly dependent on the length and sequence of the peptide. |

| Purified Peptide Purity (by HPLC) | >95-99% | Achieved through preparative reverse-phase HPLC. |

| Analytical HPLC Conditions | C18 column, with a gradient of acetonitrile in water (both containing 0.1% TFA) | UV detection at 220 nm is standard for the peptide backbone. |

| Identity Confirmation | Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) | To confirm the correct molecular weight of the synthesized peptide. |

| Chiral Purity Analysis | Chiral HPLC or GC-MS after hydrolysis and derivatization | To confirm the stereochemical integrity of the D-amino acid residue. |

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in the incorporation of this compound into a peptide chain using manual SPPS with Fmoc-based chemistry for the other amino acids.

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

-

Add a sufficient volume of N,N-Dimethylformamide (DMF) to cover the resin.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF from the reaction vessel.

N-terminal Fmoc-Deprotection (for the preceding amino acid)

-

Add a solution of 20% piperidine in DMF to the swollen resin.

-

Agitate the mixture for 5 minutes at room temperature.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).

Coupling of this compound

-

In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of an additive like HOBt or Oxyma in DMF.

-

Add 3 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the solution.

-

Allow the activation to proceed for 10-15 minutes at room temperature.

-

Drain the DMF from the deprotected resin.

-

Add the activated this compound solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours.

-

Monitor the completion of the coupling reaction by performing a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the coupling is incomplete, the coupling step can be repeated.

-

Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times).

Peptide Cleavage and Global Deprotection

-

After the full peptide sequence has been assembled, wash the peptidyl-resin with DCM and dry it under a high vacuum for at least 4 hours.

-

Prepare a cleavage cocktail. A common cocktail for peptides containing acid-labile side-chain protecting groups like OtBu is Reagent K or a variation thereof.

-

Reagent K: Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).

-

A simpler, less odorous alternative for many peptides is TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v). The choice of cocktail depends on the other amino acids in the sequence.

-

-

Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate into a cold centrifuge tube containing peroxide-free diethyl ether.

-

A white precipitate of the crude peptide should form.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide pellet under vacuum.

Peptide Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent, typically a mixture of acetonitrile and water.

-

Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

-

Collect the fractions containing the desired peptide.

-

Confirm the purity of the collected fractions using analytical RP-HPLC.

-

Verify the identity of the purified peptide by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualization of Workflows and Relationships

Experimental Workflow for this compound Incorporation

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating this compound.

Caption: Workflow for the incorporation of this compound via SPPS.

Orthogonal Protection Scheme

The strategic use of orthogonal protecting groups is fundamental to the successful synthesis of peptides containing this compound alongside other protected amino acids (e.g., Fmoc-protected residues).

Caption: Orthogonality of protecting groups in peptide synthesis.

Conclusion

This compound is a valuable reagent for the synthesis of unnatural peptides with potentially improved pharmacological properties. Its successful incorporation relies on a sound understanding of solid-phase peptide synthesis principles, particularly the strategic use of its orthogonal protecting groups. The detailed protocols and quantitative data provided in this guide offer a comprehensive resource for researchers to effectively utilize this compound in their peptide synthesis endeavors. Careful execution of the coupling and cleavage steps, coupled with rigorous purification and analysis, will enable the generation of high-purity, modified peptides for a wide range of applications in drug discovery and biomedical research.

References

A Comprehensive Technical Guide to the Properties of D-Glu(OtBu)-OH versus its L-enantiomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the D- and L-enantiomers of glutamic acid γ-tert-butyl ester (Glu(OtBu)-OH). Understanding the distinct properties of these stereoisomers is crucial for their application in peptide synthesis, drug discovery, and metabolic research. This document outlines their physicochemical characteristics, relevant experimental protocols, and the broader context of their biological significance.

Physicochemical Properties

The most readily available quantitative data for these enantiomers is for their N-terminally protected forms, most commonly with the fluorenylmethyloxycarbonyl (Fmoc) group, which is widely used in solid-phase peptide synthesis. The tert-butyl (OtBu) group protects the side-chain carboxylic acid.

Table 1: Comparison of Physicochemical Properties of Fmoc-D-Glu(OtBu)-OH and Fmoc-L-Glu(OtBu)-OH

| Property | Fmoc-D-Glu(OtBu)-OH | Fmoc-L-Glu(OtBu)-OH |

| Molecular Formula | C₂₄H₂₇NO₆[1][] | C₂₄H₂₇NO₆[3] |

| Molecular Weight | 425.47 g/mol [1][4] | 425.5 g/mol |

| Appearance | White to off-white powder | White powder |

| Melting Point | 83-89 °C, 80-95 °C, 86-96 °C | 83-90 °C |

| Optical Rotation [α]D | +4.5 ±1° (c=1 in acetic acid:water 4:1) | -5.0 ±2.0° (c=1% in acetic acid:water 4:1) |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) | Information not readily available, but expected to be similar to the D-enantiomer. |

| Storage Temperature | 2-8°C | 2-8°C |

Table 2: Physicochemical Properties of Unprotected H-L-Glu(OtBu)-OH

| Property | H-L-Glu(OtBu)-OH |

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| Melting Point | 182 °C |

| Storage Temperature | 2-8°C |

Note: Comprehensive data for the unprotected D-enantiomer is not as readily available in the cited literature.

Biological Significance and Differential Activity

While L-amino acids are the primary building blocks of proteins in higher organisms, D-amino acids are increasingly recognized for their physiological roles. For instance, D-serine is a known modulator of the NMDA receptor in the brain.

Glutamic acid itself is a key excitatory neurotransmitter and is involved in numerous metabolic pathways. Derivatives of glutamic acid are explored for various therapeutic applications, including as anticancer and anti-inflammatory agents. The stereochemistry of these molecules is critical, as biological systems, particularly enzymes and receptors, are chiral. Therefore, the D and L enantiomers of Glu(OtBu)-OH are expected to exhibit different biological activities. For example, L-glutamic acid can be converted to L-glutamine, a crucial fuel for some cancer cells, making enzymes in this pathway targets for anticancer drugs. The introduction of a D-amino acid can confer resistance to enzymatic degradation, a strategy used in peptide drug design.

Experimental Protocols

A. Synthesis of L-Glu(OtBu)-OH

A common method for the synthesis of L-Glu(OtBu)-OH involves the reaction of L-glutamic acid with tert-butyl acetate in the presence of a strong acid catalyst like perchloric acid. Another approach uses the reaction of L-glutamic acid with isobutene with catalytic BF3-Et2O and H3PO4.

B. Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The analysis and separation of D- and L-enantiomers are most commonly achieved using chiral HPLC.

-

Methodology: Direct separation is preferred as it avoids derivatization steps that can introduce impurities. This is often accomplished using a chiral stationary phase (CSP). Crown-ether and macrocyclic glycopeptide-based CSPs are particularly effective for separating amino acid enantiomers.

-

Mobile Phase: A common mobile phase for the separation of glutamic acid enantiomers on a crown-ether CSP is a mixture of methanol and water with a small amount of perchloric acid (e.g., 84% MeOH/16% H₂O, 5 mM HClO₄).

-

Detection: Detection can be performed using a standard UV detector or a mass spectrometer.

Visualizations

A. Logical Workflow for Enantiomer Comparison

The following diagram illustrates a typical workflow for the synthesis, separation, and comparative analysis of D- and L-amino acid enantiomers in a drug development context.

References

A Technical Guide to Utilizing Z-D-Glu(OtBu)-OH for Peptide Library Construction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of N-α-Benzyloxycarbonyl-D-glutamic acid γ-tert-butyl ester (Z-D-Glu(OtBu)-OH) in the construction of peptide libraries. This specialized amino acid derivative offers unique advantages for synthesizing peptides with enhanced stability and potential for further modification, making it a valuable tool in drug discovery and development.

Introduction: The Role of this compound in Peptide Synthesis

This compound is a non-standard amino acid derivative employed in solid-phase peptide synthesis (SPPS). Its structure incorporates two key protecting groups: the N-terminal benzyloxycarbonyl (Z) group and the side-chain tert-butyl (OtBu) ester. The use of the D-enantiomer of glutamic acid is particularly significant for constructing peptide libraries intended for therapeutic applications. Peptides incorporating D-amino acids exhibit increased resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids. This enhanced biostability is a critical attribute for peptide-based drug candidates.[1]

The orthogonal nature of the Z and OtBu protecting groups provides precise control over the synthesis process. The Z-group is stable under the acidic conditions used to remove the OtBu group, and vice versa. This allows for selective deprotection strategies, which are essential for on-resin modifications or for the synthesis of protected peptide fragments for convergent synthesis approaches.[1] While the Fmoc/tBu strategy is more common in modern SPPS, the Z-group offers an alternative for specific applications, such as the synthesis of N-terminally protected peptide fragments.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 58995-99-0 |

| Molecular Formula | C20H23NO6 |

| Molecular Weight | 377.40 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DCM |

Quantitative Performance in Peptide Synthesis

The efficiency of incorporating this compound and the overall yield and purity of the final peptide are critical parameters. While exact figures are sequence-dependent, the following table summarizes typical performance data based on standard SPPS protocols.

| Parameter | Typical Value/Range | Conditions & Notes |

| Coupling Efficiency | >95% | May require longer coupling times or double coupling compared to Fmoc-amino acids.[2] Monitored by Kaiser test. |

| Overall Crude Peptide Yield | 50-80% | Based on the initial resin loading and the number of coupling cycles.[2] |

| Purity of Crude Peptide | 50-70% | Highly sequence-dependent. Major impurities often include deletion sequences.[2] |

| Purity after RP-HPLC | >95% | Dependent on the complexity of the crude product and the optimization of the purification protocol. |

| Z-Group Stability to TFA | Stable | The Z-group is stable to the standard TFA cleavage conditions used for removing OtBu and other tBu-based side-chain protecting groups. |

| OtBu-Group Stability to Piperidine | Stable | Compatible with the basic conditions used for Fmoc-group deprotection in a hybrid synthesis strategy. |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound in the context of Fmoc-based solid-phase peptide synthesis.

Protocol for Coupling this compound as the N-terminal Residue

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a deprotected N-terminus

-

This compound

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

-

Washing Solvents: DCM (Dichloromethane)

-

Kaiser test kit

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform a Kaiser test to confirm the presence of a free primary amine.

-

Activation of this compound: In a separate vessel, dissolve 3-5 equivalents of this compound and 3 equivalents of HBTU or HATU in DMF. Add 6 equivalents of DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction: Drain the DMF from the swollen resin. Add the activated this compound solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. Note that the coupling of Z-amino acids can be slower than Fmoc-amino acids.

-

Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive, the coupling step can be repeated with a fresh solution of activated this compound.

-

Washing: After complete coupling, drain the reaction solution and wash the resin extensively with DMF (5-7 times) and DCM (3-5 times).

-

Drying: Dry the resin under vacuum.

Protocol for Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the OtBu and other acid-labile side-chain protecting groups, while preserving the N-terminal Z-group.

Materials:

-

Dry Z-peptide-resin

-

Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v). (TFA: Trifluoroacetic acid, TIS: Triisopropylsilane)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Preparation: Place the dry peptide-resin in a suitable reaction vessel.

-

Cleavage Reaction: Prepare the cleavage cocktail fresh. Add the cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Concentrate the filtrate to a small volume under a stream of nitrogen. Precipitate the peptide by adding it dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

-

Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and organic impurities.

-

Drying: Dry the peptide pellet under vacuum to obtain the crude N-Z-protected peptide.

Protocol for Z-Group Deprotection (Solution Phase)

This protocol is for the removal of the N-terminal Z-group after the peptide has been cleaved from the resin and purified.

Materials:

-

N-Z-protected peptide

-

Solvent: Methanol or a mixture of Methanol/Acetic Acid

-

Catalyst: 10% Palladium on carbon (Pd/C)

-

Hydrogen source (balloon or Parr shaker)

-

Celite

Procedure:

-

Dissolution: Dissolve the N-Z-protected peptide in a suitable solvent such as methanol.

-

Hydrogenolysis: Add a catalytic amount of 10% Pd/C to the solution. Stir the suspension under a hydrogen atmosphere at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the final deprotected peptide.

Visualizing Workflows and Rationale

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes and logical relationships.

SPPS Workflow for N-terminal Z-Group Incorporation

Caption: SPPS workflow for incorporating this compound at the N-terminus.

Rationale for Using D-Amino Acids in Peptide Libraries

Caption: Rationale for enhanced biostability with D-amino acid incorporation.

Conclusion

This compound is a strategic building block for the synthesis of peptide libraries, particularly when the goal is to develop peptides with improved pharmacokinetic properties. The incorporation of a D-amino acid provides a fundamental advantage in terms of resistance to enzymatic degradation. The orthogonal Z and OtBu protecting groups offer synthetic flexibility for creating complex peptides and protected fragments. By following robust and well-monitored protocols, researchers can successfully leverage the benefits of this compound to construct diverse and biologically stable peptide libraries for screening and therapeutic development.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Z-D-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the efficient construction of complex peptide sequences. While the Fmoc/tBu strategy is widely adopted, the use of benzyloxycarbonyl (Z or Cbz) protected amino acids, such as Z-D-Glu(OtBu)-OH, offers a valuable orthogonal protection scheme for specific applications. The Z group is stable to the acidic conditions used for the removal of tert-butyl (tBu) based side-chain protecting groups, allowing for the synthesis of protected peptide fragments suitable for convergent synthesis strategies.

This document provides a detailed protocol for the incorporation of this compound into a peptide sequence on a solid support. A key challenge in utilizing Z-protected amino acids in SPPS is the removal of the Z-group, which traditionally requires harsh conditions incompatible with solid-phase synthesis. This protocol outlines a milder, on-resin catalytic transfer hydrogenation method for the deprotection of the Z-group, ensuring the integrity of the peptide and the solid support.

Materials and Methods

Resins, Amino Acids, and Reagents

The selection of appropriate resins and reagents is critical for successful peptide synthesis.

| Component | Specification | Supplier Example |

| Resin | Wang Resin, 2-Chlorotrityl Chloride (2-CTC) Resin | Sigma-Aldrich, Novabiochem |

| Amino Acid | This compound | Bachem, Iris Biotech |

| Coupling Reagents | HBTU, HATU, DIC | Sigma-Aldrich, ChemPep |

| Bases | DIPEA, NMM | Sigma-Aldrich |

| Z-Deprotection Catalyst | 10% Palladium on Carbon (Pd/C) | Sigma-Aldrich |

| Hydrogen Donor | Ammonium Formate, Formic Acid | Sigma-Aldrich |

| Solvents | DMF, DCM, NMP (Peptide Synthesis Grade) | Thermo Fisher Scientific |

| Cleavage Cocktail | Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Water | Sigma-Aldrich |

Experimental Protocols

A typical manual SPPS workflow for incorporating this compound is presented below. This protocol assumes a starting scale of 0.1 mmol on a suitable resin.

Resin Preparation and First Amino Acid Loading

Proper swelling of the resin is crucial for efficient synthesis. For loading the first amino acid onto the resin, specific protocols for Wang and 2-CTC resins should be followed.

Peptide Chain Elongation (Coupling and Deprotection Cycle)

The following steps are repeated for each amino acid in the peptide sequence.

Workflow for Peptide Chain Elongation

Application Notes and Protocols for the Coupling of Z-d-Glu(OtBu)-OH with H-Phe-OMe

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the peptide coupling reaction between N-α-benzyloxycarbonyl-D-glutamic acid γ-tert-butyl ester (Z-d-Glu(OtBu)-OH) and L-phenylalanine methyl ester (H-Phe-OMe). This reaction is a fundamental step in the synthesis of dipeptides, which are crucial building blocks for more complex peptide-based therapeutics and research tools.

Introduction

The formation of a peptide bond between a protected amino acid, in this case, this compound, and an amino acid ester, H-Phe-OMe, is a common transformation in peptide chemistry. The selection of appropriate protecting groups and coupling reagents is critical to ensure high yield, purity, and minimal racemization. The Z (benzyloxycarbonyl) group on the N-terminus and the OtBu (tert-butyl) ester on the side chain of the glutamic acid provide orthogonal protection, allowing for selective deprotection in subsequent synthetic steps. The methyl ester on the C-terminus of phenylalanine provides temporary protection during the coupling reaction.

This document outlines two common and effective protocols for this coupling reaction: one utilizing the carbodiimide-based reagent system EDC/HOBt, and another employing the uronium-based reagent HATU.

Quantitative Data Summary

The choice of coupling reagent can significantly impact the reaction outcome. The following table summarizes typical quantitative data for the synthesis of Z-d-Glu(OtBu)-Phe-OMe using different coupling methods. These values are representative and may vary based on specific reaction conditions and scale.

| Coupling Reagent System | Typical Yield (%) | Typical Purity (%) | Typical Reaction Time (hours) | Key Advantages |

| EDC/HOBt | 85-95% | >95% | 12-24 | Cost-effective, readily available reagents.[1][2] |

| HATU/DIPEA | 90-98% | >97% | 1-4 | High coupling efficiency, fast reaction rates, low racemization.[3][4][5] |

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as a coupling additive to suppress racemization and improve efficiency.

Materials and Reagents:

-

This compound

-

H-Phe-OMe·HCl (L-Phenylalanine methyl ester hydrochloride)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

5% aqueous HCl

-

Saturated aqueous NaHCO₃

-

Saturated aqueous NaCl (brine)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Preparation of the Amine Component:

-

To a solution of H-Phe-OMe·HCl (1.1 equivalents) in anhydrous DCM, add DIPEA (1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 15-20 minutes to generate the free amine.

-

-

Activation of the Carboxylic Acid:

-

In a separate flask, dissolve this compound (1.0 equivalent), EDC·HCl (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM.

-

Stir this mixture at 0 °C for 20-30 minutes to form the active HOBt ester.

-

-

Coupling Reaction:

-

Add the activated carboxylic acid solution from step 2 to the amine solution from step 1 at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude dipeptide by flash column chromatography on silica gel.

-

Protocol 2: HATU Mediated Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent known for rapid reaction times and low epimerization rates.

Materials and Reagents:

-

This compound

-

H-Phe-OMe·HCl

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

5% aqueous HCl

-

Saturated aqueous NaHCO₃

-

Saturated aqueous NaCl (brine)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent), H-Phe-OMe·HCl (1.1 equivalents), and HATU (1.1 equivalents) in anhydrous DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

-

Base Addition and Coupling:

-

Slowly add DIPEA (2.5 equivalents) to the reaction mixture at 0 °C. The base will neutralize the hydrochloride salt and the carboxylic acid.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. HATU - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

Application Notes and Protocols for the Selective Deprotection of Z-D-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis and drug development, the precise manipulation of protecting groups is paramount. Z-D-Glu(OtBu)-OH, a derivative of D-glutamic acid, features two critical protecting groups: the benzyloxycarbonyl (Z or Cbz) group at the α-amino position and the tert-butyl (OtBu) ester at the γ-carboxyl group. The selective removal of the Z-group while preserving the acid-labile OtBu group is a frequent necessity in synthetic strategies. This document provides detailed application notes and protocols for the selective deprotection of the Z-group from this compound, focusing on methodologies that ensure the integrity of the OtBu protecting group.

The primary challenge lies in the orthogonal deprotection of the Z-group. While the Z-group can be removed under various conditions, the OtBu group is sensitive to strong acids. Therefore, the choice of deprotection method is critical to prevent premature cleavage of the tert-butyl ester. The most common and effective methods for selective Z-group deprotection in the presence of an OtBu group are catalytic hydrogenation and, to a lesser extent, carefully controlled acidolysis.

Deprotection Methodologies

Two principal methods are employed for the selective removal of the Z-group from this compound:

-